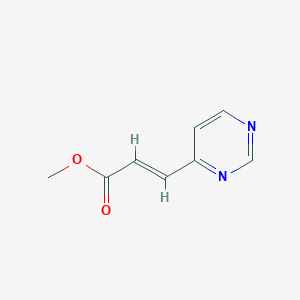![molecular formula C21H23NO4S B2733589 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide CAS No. 1396845-91-2](/img/structure/B2733589.png)
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). Sulfonamides are known for their use in medicinal chemistry, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would consist of a naphthalene ring (a type of polycyclic aromatic hydrocarbon consisting of two fused benzene rings) linked to a sulfonamide group, and a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might be expected to undergo reactions typical of this class of compounds. This could include substitution reactions at the sulfur atom, or reactions at the naphthalene ring or the 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the sulfonamide group, the naphthalene ring, and the 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group would all influence properties such as solubility, melting point, boiling point, and reactivity .科学的研究の応用
PET Imaging Agents
Research into carbon-11 labeled naphthalene-sulfonamides, such as N-(4-(N-(4-[(11)C]methoxyphenyl)sulfamoyl)naphthalene-1-yl)benzamide and related compounds, has been conducted to develop new positron emission tomography (PET) agents for imaging human CCR8. These compounds were synthesized through methods such as O-[(11)C]methylation or N-[(11)C]methylation, yielding tracers with significant radiochemical yields and specific activities. This study showcases the potential of naphthalene-sulfonamide derivatives in creating diagnostic agents for medical imaging, which can play a crucial role in disease diagnosis and monitoring (Wang et al., 2008).
Protein Binding Interactions
N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide has been utilized as a fluorescent probe to study the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. This probe, with minimal fluorescence in water but strong fluorescence when bound to protein, offered a way to investigate the binding mechanism and nature of parabens to serum albumin, suggesting a predominantly hydrophobic nature of the interaction. This research provides insights into how sulfonamide derivatives can be employed to understand protein-ligand interactions, which is fundamental in drug discovery and development processes (Jun et al., 1971).
Materials Science and Fuel Cell Applications
Sulfonated naphthalene dianhydride-based polyimide copolymers have been studied for their potential in fuel cell applications. The properties of these copolymers, such as water sorption, proton conductivity, and methanol permeability, were examined to assess their suitability for use in proton-exchange-membrane fuel cells. This research highlights the application of naphthalene-sulfonamide derivatives in developing materials with specific properties suitable for energy generation and storage, demonstrating the broad applicability of these compounds in materials science (Einsla et al., 2005).
特性
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-21(23,14-16-10-12-18(26-2)13-11-16)15-22-27(24,25)20-9-5-7-17-6-3-4-8-19(17)20/h3-13,22-23H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWQZDYFJSJYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


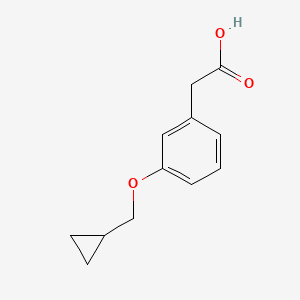
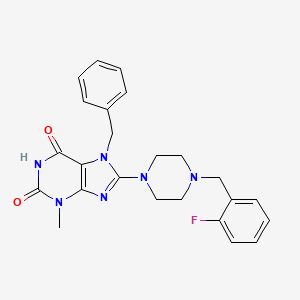
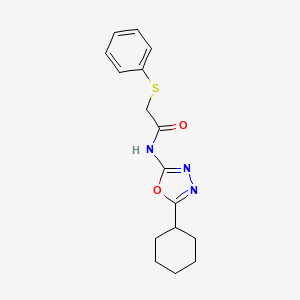
![tert-Butyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2733515.png)
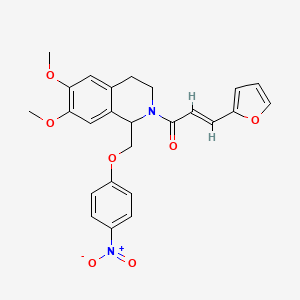

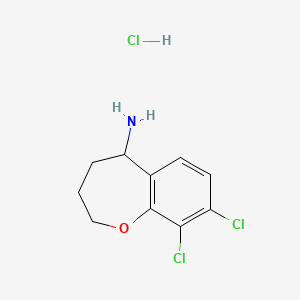
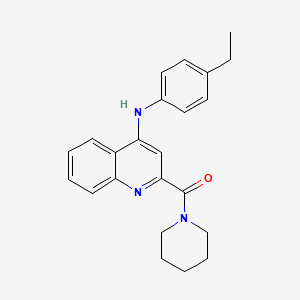


![N-(4-bromo-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2733523.png)

